Niacin

Catalog No.
S537139
CAS No.
59-67-6
M.F
C5H4NCOOH
C6H5NO2
M. Wt
123.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Niacin

CAS Number

59-67-6

Product Name

Niacin

IUPAC Name

3-Pyridinecarboxylic acid

Molecular Formula

C5H4NCOOH
C6H5NO2

Molecular Weight

123.11 g/mol

InChI

InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)

InChI Key

PVNIIMVLHYAWGP-UHFFFAOYSA-N

SMILES

O=C(C1=CC=CN=C1)O

Solubility

10 to 50 mg/mL at 63° F (NTP, 1992)
18000 mg/L (at 25 °C)
0.15 M
In water, 1.8X10+4 mg/L at 20 °C
Slightly soluble in water
Slightly soluble in ethanol, ethyl ether
Soluble in alcohol, insoluble in most lipid solvents
18.0 mg/mL
Solubility in water, g/100ml at 20 °C: 1.8 (moderate)
>18.5 [ug/mL]

Synonyms

3 Pyridinecarboxylic Acid, 3-Pyridinecarboxylic Acid, Aluminum Salt, Niacin, Enduracin, Hydrochloride, Niacin, Induracin, Lithium Nicotinate, Niacin, Niacin Aluminum Salt, Niacin Ammonium Salt, Niacin Calcium Salt, Niacin Cobalt (2+) Salt, Niacin Copper (2+) Salt, Niacin Hydrochloride, Niacin Iron (2+) Salt, Niacin Lithium Salt, Niacin Lithium Salt, Hemihydrate, Niacin Magnesium Salt, Niacin Manganese (2+) Salt, Niacin Potassium Salt, Niacin Sodium Salt, Niacin Tartrate, Niacin Tosylate, Niacin Zinc Salt, Nicamin, Nico 400, Nico-400, Nico400, Nicobid, Nicocap, Nicolar, Nicotinate, Nicotinate, Lithium, Nicotinic Acid, Potassium Salt, Niacin, Sodium Salt, Niacin, Tartrate, Niacin, Tosylate, Niacin, Wampocap

Canonical SMILES

C1=CC(=CN=C1)C(=O)O

Description

The exact mass of the compound Niacin is 123.032 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10 to 50 mg/ml at 63° f (ntp, 1992)18000 mg/l (at 25 °c)0.15 min water, 1.8x10+4 mg/l at 20 °cslightly soluble in waterslightly soluble in ethanol, ethyl ethersoluble in alcohol, insoluble in most lipid solvents18.0 mg/mlsolubility in water, g/100ml at 20 °c: 1.8 (moderate)>18.5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757241. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex. It belongs to the ontological category of pyridinemonocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Niacin and Cholesterol Management

Niacin, particularly nicotinic acid, has been studied for its ability to improve blood lipid profiles. Research suggests that niacin can:

  • Reduce low-density lipoprotein (LDL) cholesterol: LDL, often referred to as "bad" cholesterol, contributes to plaque buildup in arteries. Studies have shown that niacin can significantly lower LDL levels )
  • Increase high-density lipoprotein (HDL) cholesterol: HDL, known as "good" cholesterol, helps remove LDL from the bloodstream. Research indicates that niacin can increase HDL levels )
  • Decrease triglycerides: Triglycerides are another type of fat in the blood. Studies have found that niacin can help lower triglyceride levels )

These effects on blood lipids have led researchers to investigate the potential of niacin in managing conditions like atherosclerosis and cardiovascular disease.

Niacin and Brain Function

Emerging research explores the potential benefits of niacin for brain health. Studies suggest that niacin may play a role in:

  • Neuroprotection: Some research indicates that niacin might offer neuroprotective effects, potentially reducing brain damage caused by stroke or other injuries )
  • Cognitive function: Limited studies suggest a possible association between niacin and improved cognitive function, although more research is needed in this area )

Origin and Significance:

  • Niacin is naturally found in a variety of foods, including meat, poultry, fish, nuts, legumes, and some fortified cereals [, ].
  • The human body can also synthesize niacin from the amino acid tryptophan, but this process is inefficient [].
  • Niacin is a vital nutrient for maintaining good health and is extensively studied for its potential benefits in various health conditions [].

Molecular Structure Analysis

  • Niacin has a relatively simple molecular structure consisting of a pyridine ring with a carboxylic acid group attached.
  • The presence of the pyridine ring makes niacin a planar molecule, allowing for efficient interactions with other molecules.
  • The carboxylic acid group contributes to niacin's water solubility, essential for its absorption and transport in the body [].

Chemical Reactions Analysis

Synthesis:

  • Traditionally, niacin was extracted from natural sources like liver or yeast. However, nowadays, it is primarily synthesized from chemicals derived from coal tar or other organic compounds.
  • The specific synthesis pathway involves multiple steps and varies depending on the starting material.

Biological Conversion:

  • The human body can convert tryptophan to nicotinamide, another form of niacin, through a series of enzymatic reactions.
  • This conversion process, however, has limitations, and dietary intake of niacin remains crucial.

Other Relevant Reactions:

  • Niacin acts as a precursor to nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+), essential coenzymes involved in numerous cellular reactions [].
  • In its role as a coenzyme precursor, niacin is involved in various metabolic pathways, including energy production, fat metabolism, and DNA synthesis [].

Physical and Chemical Properties

  • Appearance: White crystalline powder [].
  • Melting Point: 237 °C (459 °F) [].
  • Solubility: Soluble in water, slightly soluble in alcohol [].
  • Stability: Stable under normal storage conditions [].

Niacin's primary mechanism of action revolves around its conversion to NAD+ and NADP+ []. These coenzymes participate in over 400 enzymatic reactions within the body, influencing various processes:

  • Energy Production: NAD+ plays a critical role in the electron transport chain, a series of reactions responsible for generating cellular energy (ATP).
  • Cholesterol Metabolism: Niacin can increase HDL ("good") cholesterol levels and decrease LDL ("bad") cholesterol and triglycerides []. The exact mechanism is still under investigation but likely involves regulating enzymes involved in cholesterol synthesis and metabolism.
  • DNA Repair and Synthesis: NAD+ is essential for processes like DNA repair and replication.
  • Niacin is generally safe when consumed at recommended dietary levels (14-16mg NE for adults) [].
  • High doses of niacin supplements (typically exceeding 1g daily) can cause side effects like flushing, itching, nausea, and liver damage [].
  • Pregnant and breastfeeding women, individuals with liver or kidney disease, and those taking certain medications should consult a healthcare professional before taking niacin supplements [].

Data:

  • The tolerable upper intake level (UL) for niacin for adults is 35mg NE [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Nicotinic acid is an odorless white crystalline powder with a feebly acid taste. pH (saturated aqueous solution) 2.7. pH (1.3% solution) 3-3.5. (NTP, 1992)
OtherSolid
Solid
WHITE CRYSTALS OR CRYSTALLINE POWDER.

Color/Form

Needles from alcohol or water
Colorless needles

XLogP3

0.4

Exact Mass

123.032

Boiling Point

Sublimes (NTP, 1992)
292.4
Sublimes

Flash Point

193 °C (379 °F) - closed cup
193 °C c.c.

Density

1.473 (NTP, 1992)
1.473 g/cu cm at 25 °C
1.5 g/cm³

LogP

0.147
0.36 (LogP)
log Kow = 0.36
0.36
-2.43

Odor

Odorless

Appearance

Solid powder

Melting Point

457 °F (NTP, 1992)
236-239
236.6 °C
237 °C
236.6°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2679MF687A

Related CAS

10361-13-4 (iron(2+) salt)
16518-17-5 (potassium salt)
1976-28-9 (aluminum salt)
28029-53-0 (cobalt(2+) salt)
28029-54-1 (manganese(2+) salt)
36321-41-2 (ammonium salt)
3789-96-6 (tartrate)
53890-72-5 (lithium salt)
54-86-4 (hydrochloride salt)
636-79-3 (hydrochloride)
7069-06-9 (magnesium salt)
823-77-8 (calcium salt)
99148-57-9 (tosylate)

GHS Hazard Statements

Aggregated GHS information provided by 548 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (71.72%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (28.28%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Nicotinic acid, or niacin or vitamin B, is a colorless needle-like solid. It is odorless. It is slightly soluble in water. Nicotinic acid is present in all living cells and it is essential for normal growth and health in humans and animals. USE: Nicotinic acid is used to make other chemicals and is added to feeds and flours as a dietary supplement. It is also used as a medication. Nicotinic acid is also used in electroplating baths. EXPOSURE: Workers who use nicotinic acid may breathe in vapors or have direct skin contact. The general population may be exposed by consumption of food and administration of medications. If nicotinic acid is released to the environment, it will be broken down in air. It is not expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: Nicotinic acid is a Generally Regarded As Safe (GRAS) chemical when used as indicated, and has a low risk of toxicity in humans. Skin rash and redness developed among some workers after repeated contact with nicotinic acid. Side effects have been reported in some patients taking nicotinic acid to treat medical conditions. The most common are skin effects (redness, rash, itching), stomach upset (nausea, heartburn, ulcer, vomiting), and temporary changes in liver function. Elevated blood sugar levels, decreased blood pressure, rapid heart rate, fainting, and vision problems have been reported in some patients. Permanent liver damage and gout have been reported in a few cases following large daily doses. Data on the potential for nicotinic acid to cause infertility in laboratory animals were not available. No evidence of abortion or birth defects was reported in laboratory animals following exposure to nicotinic acid during pregnancy. Tumors were not induced in laboratory animals following lifetime exposure to nicotinic acid in drinking water. The potential for nicotinic acid to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Drug Indication

Niacin is indicated to prevent vitamin deficiencies in pediatric and adult patients receiving parenteral nutrition as part of multivitamin intravenous injections.[L7550,L7553,L7556,L7559] Niacin oral tablets are indicated as a monotherapy or in combination with simvastatin or lovastatin to treat primary hyperlipidemia and mixed dyslipidemia.[L7562,L7565] It can also be used to reduce the risk of nonfatal myocardial infarctions in patients with a history of myocardial infarction and hyperlipidemia.[L7562,L7565] Niacin is also indicated with bile acid binding resins to treat atherosclerosis in patients with coronary artery disease and hyperlipidemia or to treat primary hyperlipidemia.[L7562,L7565] Finally niacin is indicated to treat severe hypertriglyceridemia.[L7562,L7565]
FDA Label
Trevaclyn is indicated for the treatment of dyslipidaemia, particularly in patients with combined mixed dyslipidaemia (characterised by elevated levels of low-density-lipoprotein (LDL) cholesterol and triglycerides and low high-density-lipoprotein (HDL) cholesterol) and in patients with primary hypercholesterolaemia (heterozygous familial and non-familial).Trevaclyn should be used in patients in combination with 3-hydroxy-3-methyl-glutaryl-co-enzyme-A (HMG-CoA)-reductase inhibitors (statins), when the cholesterol-lowering effect of HMG-CoA-reductase-inhibitor monotherapy is inadequate. It can be used as monotherapy only in patients in whom HMG-CoA-reductase inhibitors are considered inappropriate or not tolerated. Diet and other non-pharmacological treatments (e.g. exercise, weight reduction) should be continued during therapy with Trevaclyn.
Pelzont is indicated for the treatment of dyslipidaemia, particularly in patients with combined mixed dyslipidaemia (characterised by elevated levels of low-density-lipoprotein (LDL) cholesterol and triglycerides and low high-density-lipoprotein (HDL)cholesterol) and in patients with primary hypercholesterolaemia (heterozygous familial and non-familial).Pelzont should be used in patients in combination with 3-hydroxy-3-methylglutaryl-coenzyme-A (HMG-CoA)-reductase inhibitors (statins), when the cholesterol lowering effect of HMG-CoA-reductase inhibitor monotherapy is inadequate. It can be used as monotherapy only in patients in whom HMG-CoA-reductase inhibitors are considered inappropriate or not tolerated. Diet and other non-pharmacological treatments (e.g. exercise, weight reduction) should be continued during therapy with Pelzont.
Tredaptive is indicated for the treatment of dyslipidaemia, particularly in patients with combined mixed dyslipidaemia (characterised by elevated levels of low-density-lipoprotein (LDL) cholesterol and triglycerides and low high-density-lipoprotein (HDL) cholesterol) and in patients with primary hypercholesterolaemia (heterozygous familial and non-familial).Tredaptive should be used in patients in combination with 3-hydroxy-3-methyl-glutaryl-co-enzyme-A (HMG-CoA)-reductase inhibitors (statins), when the cholesterol-lowering effect of HMG-CoA-reductase inhibitor monotherapy is inadequate. It can be used as monotherapy only in patients in whom HMG-CoA-reductase inhibitors are considered inappropriate or not tolerated. Diet and other non-pharmacological treatments (e.g. exercise, weight reduction) should be continued during therapy with Tredaptive.
Hypercholesterolaemia

Livertox Summary

Niacin, also known as nicotinic acid and vitamin B3, is a water soluble, essential B vitamin that, when given in high doses, is effective in lowering low density lipoprotein (LDL) cholesterol and raising high density lipoprotein (HDL) cholesterol, which makes this agent of unique value in the therapy of dyslipidemia. Niacin can cause mild-to-moderate serum aminotransferase elevations and high doses and certain formulations of niacin have been linked to clinically apparent, acute liver injury which can be severe as well as fatal.

Drug Classes

Antilipemic Agents; Vitamins

Therapeutic Uses

Hypolipidemic Agents, Vasodilator Agents, Vitamin B Complex
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Niacin included in the database.
Niacin is used as an adjunct to dietary therapy in patients with a history of myocardial infarction (MI) and hypercholesterolemia to reduce the risk of recurrent nonfatal MI. Extended-release niacin in fixed combination with lovastatin is used in patients for whom treatment with both extended-release niacin and lovastatin is appropriate. /Included in US product label/
Niacin, in combination with a bile acid sequestrant, also is used to slow the progression or promote regression of atherosclerosis in patients with clinical evidence of coronary heart disease who have elevated cholesterol concentrations. Extended-release niacin in fixed combination with lovastatin is used in patients for whom treatment with both extended-release niacin and lovastatin is appropriate. /Included in US product label/
Niacin is used as an adjunct to dietary therapy to decrease elevated serum total and LDL-cholesterol, apo B, and triglyceride concentrations, and to increase HDL-cholesterol concentrations in the treatment of primary hypercholesterolemia and mixed dyslipidemia, including heterozygous familial hypercholesterolemia and other causes of hypercholesterolemia (e.g., polygenic hypercholesterolemia). Niacin, in combination with a bile acid sequestrant, is used as an adjunct to dietary therapy to decrease elevated serum total and LDL-cholesterol concentrations in patients with primary hypercholesterolemia in whom a regimen of diet with or without pharmacologic therapies has not resulted in normal serum cholesterol concentrations. Extended-release niacin in combination with lovastatin is used in the treatment of primary hypercholesterolemia (heterozygous familial and nonfamilial) and mixed dyslipidemia in adults receiving lovastatin who require further reductions in triglyceride or increases in HDL-cholesterol concentrations or in patients receiving niacin who require further reductions in LDL-cholesterol concentrations. When such combination therapy is appropriate, the fixed-combination preparation containing extended-release niacin and lovastatin may be used. /Included in US product label/
Niacin is used as adjunctive therapy in the management of severe hypertriglyceridemia in patients at risk of developing pancreatitis (typically those with serum triglyceride concentrations exceeding 2000 mg/dL and elevated concentrations of VLDL-cholesterol and fasting chylomicrons) who do not respond adequately to dietary management. The drug also may be used in patients with triglyceride concentrations of 1000-2000 mg/dL who have a history of pancreatitis or of recurrent abdominal pain typical of pancreatitis. /Included in US product label/
Niacin is recommended for use in high-risk patients with isolated low HDL-cholesterol concentrations in whom drug therapy is deemed appropriate. ... Niacin also is used as an adjunct to dietary therapy for the treatment of patients with primary dysbetalipoproteinemia who do not respond adequately to diet. /NOT included in US product label/
Niacin and niacinamide are used to prevent niacin deficiency and to treat pellagra. Some clinicians prefer niacinamide for the treatment of pellagra because it lacks vasodilating effects. Pellagra may result from dietary deficiency, isoniazid therapy, or from decreased conversion of tryptophan to niacin in Hartnup disease or carcinoid tumors.
/EXPL THER/ Although niacin and niacinamide have not been shown by well-controlled trials to have therapeutic value, the drugs have been used for the management of schizophrenic disorder, drug-induced hallucinations, chronic brain syndrome, hyperkinesis, unipolar depression, motion sickness, alcohol dependence, livedoid vasculitis, acne, and leprosy.
The degree of glycemic control in patients with type 2 diabetes mellitus (T2DM) may alter lipid levels and may alter the efficacy of lipid-modifying agents. /The study objective was to/ evaluate the lipid-modifying efficacy of extended-release niacin/laropiprant (ERN/LRPT) in subgroups of patients with T2DM with better or poorer glycemic control. /This was a/ post hoc analysis of clinical trial data from patients with T2DM who were randomized 4:3 to double-blind ERN/LRPT or placebo (n=796), examining the lipid-modifying effects of ERN/LRPT in patients with glycosylated hemoglobin or fasting plasma glucose levels above and below median baseline levels. At Week 12 of treatment, ERN/LRPT significantly improved low-density lipoprotein cholesterol, high-density lipoprotein cholesterol (HDL-C), non-high-density lipoprotein cholesterol, triglycerides, and lipoprotein (a), compared with placebo, with equal efficacy in patients above or below median baseline glycemic control. Compared with placebo, over 36 weeks of treatment more patients treated with ERN/LRPT had worsening of their diabetes and required intensification of antihyperglycemic medication, irrespective of baseline glycemic control. Incidences of other adverse experiences were generally low in all treatment groups. The lipid-modifying effects of ERN/LRPT are independent of the degree of baseline glycemic control in patients with T2DM.
Niacin at concentrations of 0.1-10 mM resulted in a dose-dependent reduction of oxygen toxicity in a mouse alveolar macrophage model. These concentrations of niacin did not affect alveolar macrophage function under normoxic conditions. Our results are consistent with observations from other groups that niacin reduces oxygen toxicity in bacteria and paraquat toxicity in bacteria and rats. The mechanism by which niacin reduces oxygen toxicity may involve the ability of niacin to function as an alternate substrate for nicotinamide-adenine dinucleotide synthesis. Niacin may have clinical value in the prevention of oxygen toxicity.
The Coronary Drug project was conducted between 1966 and 1975 to assess the long-term efficacy and safety of five lipid-influencing drugs in 8,341 men aged 30 to 64 years with electrocardiogram-documented previous myocardial infarction. The two estrogen regimens and dextrothyroxine were discontinued early because of adverse effects. No evidence of efficacy was found for the clofibrate treatment. Niacin treatment showed modest benefit in decreasing definite nonfatal recurrent myocardial infarction but did not decrease total mortality. With a mean follow-up of 15 years, nearly 9 years after termination of the trial, mortality from all causes in each of the drug groups, except for niacin, was similar to that in the placebo group. Mortality in the niacin group was 11% lower than in the placebo group (52.0 verus 58.2%; p= 0.0004). This late benefit of niacin, occurring after discontinuation of the drug, may be a result of a translation into a mortality benefit over subsequent years of the early favorable effect of niacin in decreasing nonfatal reinfarction or a result of the cholesterol-lowering effect of niacin, or both.
Forty-three cancer patients were maintained on oral diet with no parenteral vitamins, total parenteral nutrition with 5 mL MVI concentrate (multiple vitamins) or total parenteral nutrition with 10 mL vitamins and serum; red blood cell and urinary levels of water soluble vitamins were assessed weekly. The majority of patients in all groups had normal vitamin levels with no evidence of vitamin deficiency or toxicity. Thiamine, riboflavin, pyridoxine and niacin levels were less than the normal range in 4-40% of patients, although patients receiving 10 mL doses were partially improved. Niacin deficiency was most prevalent, occurring in 40% of patients. It was concluded that increased daily amounts of B-complex vitamins are warranted in cancer patients on total parenteral nutrition.
Thirteen patients with heterozygous familial hypercholesterolemia were treated with: a low cholesterol, fat restricted diet; diet and colestipol hydrochloride (Colestid) 10 to 15 g daily; and diet, colestipol hydrochloride and nicotinic acid (niacin) 750 mg to 8 g/day orally. Concentrations of plasma cholesterol decreased from 415 +/- 69 mg/dL on diet alone; to 327 +/- 54 mg/dL on colestipol; and fell to 246 +/- mg/dL on the combined drug regimen. Plasma concentrations of low density lipoprotein cholesterol declined 24% on colestipol; the subsequent addition of nicotinic acid resulted in a further 31% fall so that value on the combined drug regimen were 47% below those seen on diet alone. High density lipoprotein cholesterol levels were similar on both the diet (40 mg/dL) and colestipol (43 mg/dL) treatment periods but increased to 53 mg/dL on the combined drug regimen. Treatment resulted in significant decreases in the low density lipoprotein:high density lipoprotein ratio which fell from 8.4 on diet to 3.3 on the colestipol plus nicotinic acid regimen. In most patients with heterozygous familial hypercholesterolemia combined use of colestipol hydrochloride and nicotinic acid affords the opportunity to maintain a normal lipid profile. Prolonged use of this regimen may reduce the incidence of premature coronary atherosclerosis which naturally occurs in these patients.
/EXPL THER/ /The study objective was/ to determine if niacin can confer cardiovascular benefit by inhibiting vascular inflammation and improving endothelial function independent of changes in plasma lipid and lipoprotein levels. New Zealand white rabbits received normal chow or chow supplemented with 0.6% or 1.2% (wt/wt) niacin. This regimen had no effect on plasma cholesterol, triglyceride, or high-density lipoprotein levels. Acute vascular inflammation and endothelial dysfunction were induced in the animals with a periarterial carotid collar. At the 24-hour postcollar implantation, the endothelial expression of vascular cell adhesion molecule-1, intercellular adhesion molecule-1, and monocyte chemotactic protein-1 was markedly decreased in the niacin-supplemented animals compared with controls. Niacin also inhibited intima-media neutrophil recruitment and myeloperoxidase accumulation, enhanced endothelial-dependent vasorelaxation and cyclic guanosine monophosphate production, increased vascular reduced glutathione content, and protected against hypochlorous acid-induced endothelial dysfunction and tumor necrosis factor alpha-induced vascular inflammation. Previous human intervention studies have demonstrated that niacin inhibits coronary artery disease. This benefit is thought to be because of its ability to reduce low-density lipoprotein and plasma triglyceride levels and increase high-density lipoprotein levels. The present study showed that niacin inhibits vascular inflammation and protects against endothelial dysfunction independent of these changes in plasma lipid levels.
/EXPL THER/ Intermediate saphenous vein graft (SVG) lesions have high rates of progression. The purpose of this study was to examine the impact of extended-release niacin (ER-niacin) vs placebo on intermediate SVG lesions. Patients with intermediate (30%-60% diameter stenosis) SVG lesions were randomized to ER-niacin vs placebo for 12 months. Quantitative coronary angiography (QCA), intravascular ultrasonography (IVUS), and optical coherence tomography (OCT) were performed at baseline and at 12 months. The primary endpoint was change in percent atheroma volume (deltaPAV). Enrollment was planned for 138 patients for 90% power to detect >/=2.5% difference in the primary endpoint of deltaPAV, but stopped early after publication of two negative outcome trials of ER-niacin, with enrolled patients completing the 12-month trial protocol. Thirty-eight patients were randomized to niacin (n = 19) or placebo (n = 19), yielding power of 47% to detect the primary planned treatment effect of 2.5 +/- 4.0% difference in deltaPAV. Between baseline and 12-month follow-up, no significant difference was found between study groups in deltaPAV (-1.31 +/- 6.05% vs 1.05 +/- 17.8%; P=0.60). By OCT, the ER-niacin vs placebo group had less plaque rupture within the intermediate SVG lesion (0.0% vs 36.0%; P=0.01). Administration of ER-niacin did not significantly impact intermediate SVG disease, with the notable limitation of compromised statistical power due to early termination of enrollment.
/EXPL THER/ Through bound apolipoprotein A-I (apoA-I), high-density lipoprotein cholesterol (HDL-C) activates endothelial nitric oxide synthase, inducing vasodilation. Because patients with sickle cell disease (SCD) have low apoA-I and endothelial dysfunction, we conducted a randomized, double-blinded, placebo-controlled trial to test whether extended-release niacin (niacin-ER) increases apoA-I-containing HDL-C and improves vascular function in SCD. Twenty-seven patients with SCD with levels of HDL-C <39 mg/dL or apoA-I <99 mg/dL were randomized to 12 weeks of niacin-ER, increased in 500-mg increments to a maximum of 1,500 mg/day, or placebo. The primary outcome was the absolute change in HDL-C level after 12 weeks, with endothelial function assessed before and at the end of treatment. Niacin-ER-treated patients trended to greater increase in HDL-C level compared with placebo treatment at 12 weeks (5.1 +/- 7.7 vs 0.9 +/- 3.8 mg/dL, 1-tailed p = 0.07), associated with significantly greater improvements in the ratios of low-density lipoprotein to HDL-C levels (1.24 vs 1.95, p = 0.003) and apolipoprotein B to apoA-I levels (0.46 vs 0.58, p = 0.03) compared with placebo-treated patients. No improvements were detected in 3 independent vascular physiology assays of endothelial function. Thus, the relatively small changes in HDL-C levels achieved by the dose of niacin-ER used in our study are not associated with improved vascular function in patients with SCD with initially low levels of apoA-I or HDL-C.
/EXPL THER/ Alcohol abuse frequently causes niacin deficiency in association with the development of alcoholic liver disease. The objective of the present study was to determine whether dietary nicotinic acid (NA) deficiency exaggerates and whether dietary NA supplementation alleviates alcohol-induced fatty liver. Male Sprague-Dawley rats were pair-fed with 4 isocaloric liquid diets: control, ethanol (EtOH), EtOH with dietary NA deficiency, and EtOH with dietary NA supplementation, respectively, for 8 weeks. The control and EtOH diets contained normal levels of NA (7.5 mg/l). Dietary NA deficiency (0 mg NA/L) was achieved by removing NA from the vitamin mix, while NA was added to the liquid diet at 750 mg/L for dietary NA supplementation. Chronic EtOH feeding induced significant lipid accumulation in the liver, which was not worsened by dietary NA deficiency, but was ameliorated by dietary NA supplementation. Liver total NAD, NAD(+), and NADH levels were remarkably higher in the NA supplemented group than the NA deficient or EtOH alone groups. Dietary NA supplementation to EtOH-fed rats increased the protein levels of hepatic cytochrome P450 4A1 (CYP4A1) and acyl-coenzyme A oxidase 1 without affecting their mRNA levels. Interestingly, we found dietary NA supplementation reduced the ubiquitination level of CYP4A1. In addition, hepatic fatty acid synthase expression was reduced, while the serum beta-hydroxybutyrate and adiponectin concentrations were significantly elevated by dietary NA supplementation. Moreover, dietary NA supplementation modulated EtOH-perturbed liver and serum metabolite profiles. These results demonstrate that alcoholic fatty liver was not exaggerated by dietary NA deficiency, but was ameliorated by dietary NA supplementation. Increased hepatic fatty acid oxidation and decreased hepatic de novo lipogenesis contribute to the effects of dietary NA supplementation.
/EXPL THER/ Oxidative stress plays a pathological role in the development of alcoholic liver disease. In this study, we investigated the effects of nicotinic acid (NA) supplementation on H2O2-induced cell death in hepatocytes and alcohol-induced liver injury in mice. Hepatocytes were exposed to H2O2 (0-0.4 mM) for 16 hr after a 2-hr pretreatment with NA (0-100 uM). Cell viability, intracellular glutathione and total NAD contents were determined. In animal experiments, male C57BL/6 mice were exposed to Lieber-De Carli liquid diet [+/- ethanol with/without NA supplementation (0.5%, w/v) for 4 weeks]. Nicotinic acid phosphoribosyltransferase (NaPRT) is the first enzyme participated in the NA metabolism, converting NA to nicotinic acid mononucleotide (NaMN). In NaPRT-expressing Hep3B cells, H2O2-induced cell death was attenuated by NA, whereas in NaPRT-lost HepG2 cells, only NaMN conferred protective effect, suggesting that NA metabolism is required for its protective action against H2O2. In Hep3B cells, NA supplementation prevented H2O2-induced declines in intracellular total NAD and GSH/GSSG ratios. Further mechanistic investigations revealed that conservation of Akt activity contributed to NA's protective effect against H2O2-induced cell death. In alcohol-fed mice, NA supplementation attenuated liver injury induced by chronic alcohol exposure, which was associated with alleviated hepatic lipid peroxidation and increased liver GSH concentrations. In conclusion, our findings indicate that exogenous NA supplementation may be an ideal choice for the treatment of liver diseases that involve oxidative stress.
/EXPL THER/ We investigated the treatment of experimental autoimmune encephalomyelitis (EAE) in mice with Niaspan, an agent used to elevate high-density lipoprotein (HDL). EAE mice were treated with Niaspan starting on the immunization or clinical onset day. Neurological functional recovery was significantly increased in the Niaspan treated mice (100 mg/kg bw) compared to the controls. Inflammatory infiltrates were significantly reduced in the Niaspan treatment group compared to the EAE controls. HDL level, intact myelin area, newly formed oligodendrocytes, regenerating axons, gene and protein levels of sonic hedgehog (Shh)/Gli1 were significantly increased in the Niaspan treated mice compared to EAE controls. These data indicate that Niaspan treatment improved functional recovery after EAE, possibly, via reducing inflammatory infiltrates and demyelination areas, and stimulating oligodendrogenesis and axonal regeneration. Niaspan-mediated activation of Shh/Gli1 pathway may promote functional recovery post-EAE.
/EXPL THER/ Niacin potently lowers triglycerides, mildly decreases LDL-cholesterol, and largely increases HDL-cholesterol. Despite evidence for an atheroprotective effect of niacin from previous small clinical studies, the large outcome trials, AIM-HIGH and HPS2-THRIVE did not reveal additional beneficial effects of niacin (alone or in combination with laropiprant) on top of statin treatment. We aimed to address this apparent discrepancy by investigating the effects of niacin without and with simvastatin on atherosclerosis development and determine the underlying mechanisms, in APOE*3Leiden.CETP mice, a model for familial dysbetalipoproteinemia (FD). Mice were fed a western-type diet containing cholesterol without or with niacin (120 mg/kg/day), simvastatin (36 mg/kg/day) or their combination for 18 weeks. Similarly as in FD patients, niacin reduced total cholesterol by -39% and triglycerides by -50%, (both P<0.001). Simvastatin and the combination reduced total cholesterol (-30%; -55%, P<0.001) where the combination revealed a greater reduction compared to simvastatin (-36%, P<0.001). Niacin decreased total cholesterol and triglycerides primarily by increasing VLDL clearance. Niacin increased HDL-cholesterol (+28%, P<0.01) and mildly increased reverse cholesterol transport. All treatments reduced monocyte adhesion to the endothelium (-46%; -47%, P<0.01; -53%, P<0.001), atherosclerotic lesion area (-78%; -49%, P<0.01; -87%, P<0.001) and severity. Compared to simvastatin, the combination increased plaque stability index [(SMC+collagen)/macrophages] (3-fold, P<0.01). Niacin and the combination reduced T cells in the aortic root (-71%, P<0.01; -81%, P<0.001). Lesion area was strongly predicted by nonHDL-cholesterol (R(2)=0.69, P<0.001) and to a much lesser extent by HDL-cholesterol (R(2)=0.20, P<0.001). Niacin decreases atherosclerosis development mainly by reducing nonHDL-cholesterol with modest HDL-cholesterol-raising and additional anti-inflammatory effects. The additive effect of niacin on top of simvastatin is mostly dependent on its nonHDL-cholesterol-lowering capacities. These data suggest that clinical beneficial effects of niacin are largely dependent on its ability to lower LDL-cholesterol on top of concomitant lipid-lowering therapy.
/EXPL THER/ Combination therapy with ezetimibe/simvastatin (E/S) and extended-release niacin (N) has been reported to be safe and efficacious in concomitantly reducing low-density lipoprotein cholesterol and increasing high-density lipoprotein cholesterol in hyperlipidemic patients at high risk for atherosclerotic cardiovascular events. This analysis evaluated the effect of E/S coadministered with N on low-density lipoprotein particle number (LDL-P) and high-density lipoprotein particle number (HDL-P) as assessed by nuclear magnetic resonance (NMR) spectroscopy in patients with type IIa or IIb hyperlipidemia. This was an analysis of a previously reported 24-week randomized, double-blind study in type IIa/IIb hyperlipidemic patients randomized to treatment with E/S (10/20 mg/day)+N (titrated to 2 g/day) or N (titrated to 2 g/day) or E/S (10/20 mg/day). Samples from a subset of patients (577 of 1220) were available for post hoc analysis of LDL-P and HDL-P by NMR spectroscopy. Increases in HDL-P (+16.2%) and decreases in LDL-P (-47.7%) were significantly greater with E/S+N compared with N (+9.8% for HDL-P and -21.5% for LDL-P) and E/S (+12.8% for HDL-P and -36.8% for LDL-P). In tertile analyses, those with the lowest baseline HDL-P had the greatest percent increase in HDL-P (N, 18.4/7.9/2.1; E/S, 19.3/12.2/5.3; and E/S+N, 26.9/13.8/6.9; all P<0.001). Individuals in the highest tertile of LDL-P had the greatest percent reduction in LDL-P (N, 18.3/23.1/24.6; E/S, 29.7/38.3/41.8; and E/S+N, 44.3/49.0/50.5; all P<0.001). These results suggest that E/S+N improves lipoprotein particle number, consistent with its lipid-modifying benefits in type IIa or IIb hyperlipidemia patients and may exert the greatest effect in those with high LDL-P and low HDL-P at baseline.
/EXPL THER/ The ability of nicotinic acid to protect human lymphocytes in vivo against oxygen radical-induced DNA strand breakage was tested. NAD+ concentrations rose progressively in lymphocytes to nearly 5 times baseline levels in human volunteers ingesting nicotinic acid (100 mg/day) for 8 weeks. Strand breaks decreased proportionately to NAD+ concentrations over this time period in lymphocytes exposed to oxygen radicals. After 8 weeks of supplementation with nicotinic acid, radical-treated lymphocytes incubated for 24 hr evidenced significantly less DNA damage compared to controls.
//EXPL THER/ /The study objective was/ to determine the safety and tolerability of extended release niacin (ERN) in HIV-infected patients. This was a pilot, open-label, 36 week study evaluating the safety and tolerability of ERN in HIV-infected patients with hypertriglyceridemia. Subjects with cardiovascular disease, diabetes or liver disease were excluded. Subjects with persistent elevation of triglyceride (TG) > 200 after 8 weeks on American Heart Association Step One and Two Diets were started on ERN 500 mg once daily, with continuation of the diet and exercise recommendations until the end of the study. ERN was increased by 500 mg every 4 weeks, to a maximum of 1500 mg/day, depending on subject tolerability. Safety and tolerability of ERN were assessed. Ten subjects enrolled received ERN. Dose titration and maintenance to 1500 mg/day were achieved in all 10 subjects. No subject required dose adjustment. Mild flushing was experienced in 8 subjects. Asymptomatic hypophosphotemia was noted in 4 subjects; all resolved with oral phosphate supplementation. Median TG was reduced by 254 mg/dL (p < 0.05). Non-significant changes were noted in liver enzymes, HDL, LDL, and total cholesterol. Fasting insulin and glucose levels did not change with treatment. In this pilot study ERN was well-tolerated and resulted in reduction of TG. Although the results of this study are promising, the study is limited in the small number of subjects. Further investigation is warranted.
/EXPL THER/ In patients with established cardiovascular disease, residual cardiovascular risk persists despite the achievement of target low-density lipoprotein (LDL) cholesterol levels with statin therapy. It is unclear whether extended-release niacin added to simvastatin to raise low levels of high-density lipoprotein (HDL) cholesterol is superior to simvastatin alone in reducing such residual risk. We randomly assigned eligible patients to receive extended-release niacin, 1500 to 2000 mg per day, or matching placebo. All patients received simvastatin, 40 to 80 mg per day, plus ezetimibe, 10 mg per day, if needed, to maintain an LDL cholesterol level of 40 to 80 mg per deciliter (1.03 to 2.07 mmol per liter). The primary end point was the first event of the composite of death from coronary heart disease, nonfatal myocardial infarction, ischemic stroke, hospitalization for an acute coronary syndrome, or symptom-driven coronary or cerebral revascularization. A total of 3414 patients were randomly assigned to receive niacin (1718) or placebo (1696). The trial was stopped after a mean follow-up period of 3 years owing to a lack of efficacy. At 2 years, niacin therapy had significantly increased the median HDL cholesterol level from 35 mg per deciliter (0.91 mmol per liter) to 42 mg per deciliter (1.08 mmol per liter), lowered the triglyceride level from 164 mg per deciliter (1.85 mmol per liter) to 122 mg per deciliter (1.38 mmol per liter), and lowered the LDL cholesterol level from 74 mg per deciliter (1.91 mmol per liter) to 62 mg per deciliter (1.60 mmol per liter). The primary end point occurred in 282 patients in the niacin group (16.4%) and in 274 patients in the placebo group (16.2%) (hazard ratio, 1.02; 95% confidence interval, 0.87 to 1.21; P=0.79 by the log-rank test). Among patients with atherosclerotic cardiovascular disease and LDL cholesterol levels of less than 70 mg per deciliter (1.81 mmol per liter), there was no incremental clinical benefit from the addition of niacin to statin therapy during a 36-month follow-up period, despite significant improvements in HDL cholesterol and triglyceride levels.
/EXPL THER/ Niacin induces the release of vasodilating prostaglandins, for which receptors are present within the pulmonary arterial circulation. We hypothesized that immediate-release niacin would reduce right ventricular systolic pressure in patients with pulmonary hypertension in a randomized, double-blinded, single-dose provocation study. We recruited inpatient subjects with a Doppler echocardiogram showing a peak tricuspid regurgitation (TR) jet velocity of 2.7 m/sec or greater, and who were free of known pulmonary vascular disease. Subjects were randomized in a 1:2:2 ratio to receive a single dose of either placebo, niacin 100 mg or niacin 500 mg, respectively. TR jet velocities were measured immediately before, and 1 hour post dose, corresponding to peak niacin absorption and prostaglandin release. The primary endpoint was the change in mean TR jet velocity measured over ten successive cardiac cycles. The baseline mean estimated right ventricular systolic pressure (RVSP) for all 49 subjects (25 male) was 51.9 +/- 12.1 mm Hg. The primary endpoint of mean change in TR jet velocity was 0.016 +/- 0.065 m/s in the placebo group, compared to -0.017 +/- 0.065 m/sec with niacin 100 mg, and -0.063 +/- 0.038 m/sec with niacin 500 mg (P=0.63). The change in maximum estimated RVSP across the three drug groups was 0.2 +/- 1.6 mm Hg, -1.3 +/- 1.8 mm Hg and -2.2 +/- 1.2 mm Hg (P=0.62). In exploratory pairwise analysis in the high-dose niacin group (500 mg), the reduction in mean RVSP was from 50.9 +/- 9.4 mm Hg to 48.7 +/- 10.0 mm Hg (P=0.09). A single dose of immediate-release niacin (100 mg or 500 mg) had no significant effect on RVSP 1 hour post administration. A nonsignificant dose-dependent trend for a modest reduction in RVSP, most notable in the 500 mg group, was noted.
Nicotinic acid (also generally known as niacin) and niacinamide (also known as nicotinamide) are similarly effective as a vitamin because they can be converted into each other within the organism. The blanket term vitamin B(3) is used for both. Niacinamide is a component of important coenzymes involved in hydrogen transfer. Here, the two codehydrogenases, nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP) are of central importance. Topical application of niacinamide has a stabilizing effect on epidermal barrier function, seen as a reduction in transepidermal water loss and an improvement in the moisture content of the horny layer. Niacinamide leads to an increase in protein synthesis (e.g. keratin), has a stimulating effect on ceramide synthesis, speeds up the differentiation of keratinocytes, and raises intracellular NADP levels. In aging skin, topical application of niacinamide improves the surface structure, smoothes out wrinkles and inhibits photocarcinogenesis. It is possible to demonstrate anti-inflammatory effects in acne, rosacea and nitrogen mustard-induced irritation. Because of its verifiable beneficial effects, niacinamide would be a suitable component in cosmetic products for use in disorders of epidermal barrier function, for aging skin, for improving pigmentary disorders and for use on skin prone to acne.
/EXPL THER/ ... A prospective study /examined whether nicotinic acid/ reduces serum phosphorus levels in hemodialysis patients. METHODS: Patients who were on maintenance hemodialysis were enrolled in to the study if their predialysis serum phosphorus was more than 6 mg/dL. During the pre-trial run in period of 1 week all phosphate binders were stopped. A single dose of extended release nicotinic acid (375 mg) tablet was given with meal. Repeat measurements of serum calcium, phosphorus and alkaline phosphatase were carried out after 8 weeks. Then the drug was stopped in a subgroup of patients and serum phosphorus remeasured after 2 weeks. There were 34 patients with varied etiological spectrum of end stage renal disease. They were on hemodialysis for a mean period of 8.7 months. Serum phosphorus levels changed significantly from a pre treatment level of 7.7 +/- 1.5 mg/dL to post treatment level of 5.6 +/- 1 mg/dL (p < 0.001). There was no significant variance across age groups, sex, disease categories and dialysis duration. The calcium level increased from 8.1 +/- 1.0 to 8.5 +/- 1.0 mg/dL (p < 0.015). The serum alkaline phosphatase level decreased significantly from 107 +/- 66 IU/L to 82 +/- 46 IU/L (p < 0.001 ). There was a significant reduction of calcium phosphate product from 63.1 + 15.1 sq mg to 48.7 +/- 10.9 sq mg2/sq dL (p < 0.001). Oral nicotinic acid was well tolerated. Mild pruritus was encountered in 2 patients. Oral nicotinic acid may emerge as a safe, low cost yet powerful agent for phosphorus control in dialysis patients.
/EXPL THER/ /VET/ The aim of the present experiment was to ascertain if a daily niacin supplementation of 6 g/cow to lactating dairy cow diets can compensate for the decrease in rumen microbial fermentation due to a negative rumen nitrogen balance (RNB). A total of nine ruminally and duodenally fistulated lactating multiparous German Holstein cows was used. The diets consisted of 10 kg dry matter (DM) maize silage and 7 kg DM concentrate and differed as follows: (i) Diet RNB- (n = 6) with energy and utilizable crude protein (CP) at the duodenum (uCP) according to the average requirement of the animals, but with a negative RNB (-0.41 g N/MJ metabolizable energy [ME]); (ii) Diet RNB0 (n = 7) with energy, uCP, and RNB (0.08 g N/MJ ME) according to the average requirement of the animals; and (iii) Diet NA (nicotinic acid; n = 5), which was the same diet as RNB-, but supplemented with 6 g niacin/d. The negative RNB affected the rumen fermentation pattern and reduced ammonia content in rumen fluid and the daily duodenal flows of microbial CP (MP) and uCP. Niacin supplementation increased the apparent ruminal digestibility of neutral detergent fiber. The efficiency of microbial protein synthesis per unit of rumen degradable CP was higher, whereby the amount of MP reaching the duodenum was unaffected by niacin supplementation. The number of protozoa in rumen fluid was higher in NA treatment. The results indicated a more efficient use of rumen degradable N due to changes in the microbial population in the rumen when niacin was supplemented to diets deficient in RNB for lactating dairy cows.
VET: Vitamin (enzyme cofactor)
VET: Five herds with 240 cows were used to determine the response to feeding 6 g/d of supplemental niacin during the summer months. Diets consisted of corn silage, hay crop silage, hay, or pasture as the forage and concentrate. Cows in each herd were paired by lactation number and stage of lactation and randomly assigned to either a control or niacin group and fed niacin once daily for 84 d (July 3 to September 25). Cows averaged 143 d postpartum with a total of 121 and 119 cows on control and niacin groups. Using milk weight and composition prior to initiating the trial as a covariate, least squares means for all cows for control and niacin were milk, 24.5, 25.4 kg/d; milk fat, 3.72, 3.70%; milk fat, .91, .94 kg/d; milk protein, 3.35, 3.34%; and fat-corrected milk, 23.5, 24.3, kg/d. Yields of milk and fat-corrected milk were significantly higher for niacin-supplemented cows. Cows in first lactation and second lactation and greater had a similar response to niacin. Cows producing greater than 34 kg milk produced 2.4 kg more milk with supplemental niacin. Results indicate that feeding 6 g/d supplemental niacin during the summer increased yield of milk and fat-corrected milk but had no effect on milk composition.

Pharmacology

Niacin is a B vitamin used to treat vitamin deficiencies as well as hyperlipidemia, dyslipidemia, hypertriglyceridemia, and to reduce the risk of myocardial infarctions.[L7550,L7553,L7556,L7559,L7562,L7565] Niacin acts to decrease levels of very low density lipoproteins and low density lipoproteins, while increasing levels of high density lipoproteins.[A19555] Niacin has a wide therapeutic window with usual oral doses between 500mg and 2000mg.[L7550] Patients with diabetes, renal failure, uncontrolled hypothyroidism, and elderly patients taking niacin with simvastatin or lovastatin are at increased risk of myopathy and rhabdomyolysis.[L7550]
Niacin is a water-soluble vitamin belonging to the vitamin B family, which occurs in many animal and plant tissues, with antihyperlipidemic activity. Niacin is converted to its active form niacinamide, which is a component of the coenzymes nicotinamide adenine dinucleotide (NAD) and its phosphate form, NADP. These coenzymes play an important role in tissue respiration and in glycogen, lipid, amino acid, protein, and purine metabolism. Although the exact mechanism of action by which niacin lowers cholesterol is not fully understood, it may act by inhibiting the synthesis of very low density lipoproteins (VLDL), inhibiting the release of free fatty acids from adipose tissue, increasing lipoprotein lipase activity, and reducing the hepatic synthesis of VLDL-C and LDL-C.

MeSH Pharmacological Classification

Hypolipidemic Agents

ATC Code

C10AD52
C - Cardiovascular system
C04 - Peripheral vasodilators
C04A - Peripheral vasodilators
C04AC - Nicotinic acid and derivatives
C04AC01 - Nicotinic acid
C - Cardiovascular system
C10 - Lipid modifying agents
C10A - Lipid modifying agents, plain
C10AD - Nicotinic acid and derivatives
C10AD02 - Nicotinic acid

Mechanism of Action

Niacin performs a number of functions in the body and so has many mechanisms, not all of which have been fully described.[A19555] Niacin can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue.[A19555] Niacin inhibits hepatocyte diacylglycerol acyltransferase-2.[A19555] This action prevents the final step of triglyceride synthesis in hepatocytes, limiting available triglycerides for very low density lipoproteins (VLDL).[A19555] This activity also leads to intracellular degradation of apo B and decreased production of low density lipoproteins, the catabolic product of VLDL.[A19555] Niacin also inhibits a high density lipoprotein (HDL) catabolism receptor, which increases the levels and half life of HDL.[A19555]
Prolonged niacin treatment elicits beneficial effects on the plasma lipid and lipoprotein profile that is associated with a protective CVD risk profile. Acute niacin treatment inhibits nonesterified fatty acid release from adipocytes and stimulates prostaglandin release from skin Langerhans cells, but the acute effects diminish upon prolonged treatment, while the beneficial effects remain. To gain insight in the prolonged effects of niacin on lipid metabolism in adipocytes, we used a mouse model with a human-like lipoprotein metabolism and drug response [female APOE*3-Leiden.CETP (apoE3 Leiden cholesteryl ester transfer protein) mice] treated with and without niacin for 15 weeks. The gene expression profile of gonadal white adipose tissue (gWAT) from niacin-treated mice showed an upregulation of the "biosynthesis of unsaturated fatty acids" pathway, which was corroborated by quantitative PCR and analysis of the FA ratios in gWAT. Also, adipocytes from niacin-treated mice secreted more of the PUFA DHA ex vivo. This resulted in an increased DHA/arachidonic acid (AA) ratio in the adipocyte FA secretion profile and in plasma of niacin-treated mice. Interestingly, the DHA metabolite 19,20-dihydroxy docosapentaenoic acid (19,20-diHDPA) was increased in plasma of niacin-treated mice. Both an increased DHA/AA ratio and increased 19,20-diHDPA are indicative for an anti-inflammatory profile and may indirectly contribute to the atheroprotective lipid and lipoprotein profile associated with prolonged niacin treatment.
/The study objective was/ to determine the effects of niacin on adiponectin and markers of adipose tissue inflammation in a mouse model of obesity. Male C57BL/6 mice were placed on a control or high-fat diet (HFD) and were maintained on such diets for the duration of the study. After 6 weeks on the control or high fat diets, vehicle or niacin treatments were initiated and maintained for 5 weeks. Identical studies were conducted concurrently in HCA2 (-/-) (niacin receptor(-/-)) mice. Niacin increased serum concentrations of the anti-inflammatory adipokine, adiponectin by 21% in HFD-fed wild-type mice, but had no effect on lean wild-type or lean or HFD-fed HCA2 (-/-) mice. Niacin increased adiponectin gene and protein expression in the HFD-fed wild-type mice only. The increases in adiponectin serum concentrations, gene and protein expression occurred independently of changes in expression of PPARgamma C/EBPalpha or SREBP-1c (key transcription factors known to positively regulate adiponectin gene transcription) in the adipose tissue. Further, niacin had no effect on adipose tissue expression of ERp44, Ero1-Lalpha, or DsbA-L (key ER chaperones involved in adiponectin production and secretion). However, niacin treatment attenuated HFD-induced increases in adipose tissue gene expression of MCP-1 and IL-1beta in the wild-type HFD-fed mice. Niacin also reduced the expression of the pro-inflammatory M1 macrophage marker CD11c in HFD-fed wild-type mice. Niacin treatment attenuates obesity-induced adipose tissue inflammation through increased adiponectin and anti-inflammatory cytokine expression and reduced pro-inflammatory cytokine expression in a niacin receptor-dependent manner.
Nicotinic acid (niacin), a vitamin of the B complex, has been used for almost 50 years as a lipid-lowering drug. The pharmacological effect of nicotinic acid requires doses that are much higher than those provided by a normal diet. Its primary action is to decrease lipolysis in adipose tissue by inhibiting hormone-sensitive triglyceride lipase. This anti-lipolytic effect of nicotinic acid involves the inhibition of cyclic adenosine monophosphate (cAMP) accumulation in adipose tissue through a G(i)-protein-mediated inhibition of adenylyl cyclase. A G-protein-coupled receptor for nicotinic acid has been proposed in adipocytes. Here, we show that the orphan G-protein-coupled receptor, "protein upregulated in macrophages by interferon-gamma" (mouse PUMA-G, human HM74), is highly expressed in adipose tissue and is a nicotinic acid receptor. Binding of nicotinic acid to PUMA-G or HM74 results in a G(i)-mediated decrease in cAMP levels. In mice lacking PUMA-G, the nicotinic acid-induced decrease in free fatty acid (FFA) and triglyceride plasma levels was abrogated, indicating that PUMA-G mediates the anti-lipolytic and lipid-lowering effects of nicotinic acid in vivo. The identification of the nicotinic acid receptor may be useful in the development of new drugs to treat dyslipidemia.

Vapor Pressure

9.36X10-5 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

59-67-6

Wikipedia

Niacin

Drug Warnings

Concomitant administration of niacin with alcohol, hot drinks, or spicy foods may increase the risk of flushing or pruritus; these beverages or foods should be avoided at the time of drug ingestion.
Decreased glucose tolerance has been reported in patients receiving niacin in controlled clinical trials. Therefore, the manufacturers and many clinicians suggest that patients with (or those at risk of developing) diabetes mellitus be observed closely. The ACC/AHA cholesterol management guideline recommends that fasting blood glucose concentrations or glycosylated hemoglobin (hemoglobin A1c, HbA1c) be obtained before initiation of therapy, following an increase in niacin dosage, and periodically (e.g., every 6 months) thereafter. If niacin is used in diabetic or potentially diabetic patients, dosages of niacin and/or antidiabetic agents should be adjusted appropriately. Niacin should be discontinued if hyperglycemia persists.
Niacin should be used with caution in patients with unstable angina, acute myocardial infarction (MI), or coronary heart disease (CHD), particularly when these patients also are receiving vasoactive drugs such as nitrates, calcium-channel blockers, or adrenergic blocking agents. Since niacin therapy has been associated with small, but statistically significant, increases in prothrombin time (PT), the drug, alone or in fixed combination with lovastatin, should be used with caution in patients undergoing surgery. PT and platelet count should be monitored closely in patients receiving niacin concomitantly with anticoagulants.
Because hyperuricemia has been reported with niacin therapy, the drug should be used with caution in patients predisposed to gout. The ACC/AHA cholesterol management guideline recommends that uric acid concentrations be obtained before initiation of therapy, following an increase in niacin dosage, and periodically (e.g., every 6 months) thereafter. Niacin should be discontinued if acute gout occurs.
For more Drug Warnings (Complete) data for Nicotinic acid (33 total), please visit the HSDB record page.

Biological Half Life

The half life of niacin is 0.9h, nicotinuric acid is 1.3h, and nicotinamide is 4.3h.
/The authors/ describe a case of massive oral niacin overdose that resulted in severe persistent hypotension without the manifestation of cutaneous flushing. ... A 56-year-old male with a history of schizophrenia presented to the emergency department after orally ingesting 11,000 mg of niacin. ... Serum niacin levels were 8.2 ug/mL and 5.6 ug/mL at 48 and 96 hours post ingestion, respectively, giving an apparent half-life of 87 hours. ...
Half-life about 45 min.
The plasma half-life of niacin has been reported to range from 20-60 minutes.

Use Classification

Human drugs -> Trevaclyn -> EMA Drug Category
Lipid modifying agents -> Human pharmacotherapeutic group
Human drugs -> Pelzont -> EMA Drug Category
Human drugs -> Tredaptive -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Antistatic; Smoothing

Methods of Manufacturing

In an aqueous solution 5-ethyl-2-methylpyridine is oxidized to nicotinic acid in a single-tube reactor by using an excess of nitric acid. The continuous process takes place at 230-270 °C and 6-8 MPa. Pyridine-2,5-dicarboxylic acid is formed as an intermediate, but is not stable under the reaction conditions, undergoing decarboxylation to nicotinic acid nitrate. Neutralization of the nitrate with 5-ethyl-2-methylpyridine yields nicotinic acid. Water and carbon dioxide formed in the reaction are separated from the product. The nitrogen oxide formed is oxidized with air to nitrogen dioxide and then absorbed in water to yield nitric acid, which is recycled into the process.
Preparation by oxidation of alkyl beta-substituted pyridines
Preparation by oxidation of nicotine
Commercial sources: Synthetic nicotinic acid is made by oxidation of nicotine, quinoline, or 2-methyl-5-ethylpyridine (from ammonia and formaldehyde or acetaldehyde).

General Manufacturing Information

Food, beverage, and tobacco product manufacturing
Pharmaceutical and medicine manufacturing
Used in Animal feed
3-Pyridinecarboxylic acid: ACTIVE
Niacin is a naturally occurring substance. Nicotinic acid is the form present in food of plant origin, whereas nicotinamide occurs in animal products.
The terms niacin, Vitamin B3, and Vitamin PP have been used to refer to both nicotinamide and nicotinic acid.
NIACIN, MOST STABLE OF VIT, IS NOT DESTROYED BY HEATING IN ACID OR ALKALINE SOLN. IT WITHSTANDS MILD OXIDATION, & RETAINS ITS BIOLOGICAL ACTIVITY DURING PROCESSING OF FOOD & PREPN & STORAGE OF PHARMACEUTICALS.
RECOMMENDED ALLOWANCE OF THE DIETARY ALLOWANCES COMMITTEE OF THE NATIONAL RESEARCH COUNCIL, EXPRESSED IN NICOTINIC ACID EQUIVALENTS, IS 6.6 MG/1000 KCAL.

Analytic Laboratory Methods

AOAC Method 975.41. Niacin and Niacinamide in cereal products. Automated method.
AOAC Method 961.14. Niacin and Niacinamide in drugs, foods, and feeds. Colorimetric method.
AOAC Method 985.34. Niacin and niacinamide (nicotinic acid and nicotinamide) in ready-to-feed milk-based infant formula. Microbiological-turbidimetric method.
AOAC Method 944.13. Niacin and niacinamide (nicotinic acid and nicotinamide) in vitamin preprations. Microbiological methods.
For more Analytic Laboratory Methods (Complete) data for Nicotinic acid (12 total), please visit the HSDB record page.

Clinical Laboratory Methods

HIGH-PERFORMANCE LIQUID-CHROMATOGRAPHIC DETERMINATION OF FREE NICOTINIC ACID & ITS METABOLITE, NICOTINURIC ACID, IN PLASMA & URINE.
GAS CHROMATOGRAPHIC DETERMINATION OF ACIDIC DRUGS IN PLASMA.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Light sensitive.
Niacin should be stored in well-closed, light-resistant containers at 20-25 °C. When stored under these conditions, Niaspan extended-release and Niacor immediate-release tablets are stable for 3 and 2 years, respectively, after the date of manufacture. The fixed-combination preparation containing extended-release niacin and lovastatin (Advicor) should be stored at room temperature (20-25 °C).

Interactions

Chronic kidney disease (CKD) in patients is strongly associated with cardiovascular morbidity and mortality, and prevalent abnormal lipid metabolism. The AIM-HIGH trial examined the benefits of adding extended-release niacin (ERN) to simvastatin in patients with established coronary heart disease. Here we conducted a post hoc analysis of the AIM-HIGH trial examining whether participants derived cardiovascular or renal benefits when stratified by renal function. Of 3414 participants, 505 had stage 3 CKD at baseline. Among the CKD subset, demographics and cardiovascular disease (CVD) risk factors were well balanced in the ERN and placebo arms. Compared with placebo, CKD participants receiving ERN had a significant decrease in triglycerides by a median of 59.0 mg/dL, and high-density lipoprotein cholesterol significantly increased by a mean of 11.3 mg/dL over a mean follow-up of 3 years. CVD events were similar between CKD participants in both arms. However, all-cause mortality was significantly higher in the ERN group (hazard ratio of 1.73). Mean change in eGFR among ERN-treated CKD participants was not significantly different between study arms. Thus, among AIM-HIGH participants with CKD, the addition of ERN to simvastatin for secondary prevention of CVD improved triglyceride and high-density lipoprotein-cholesterol concentrations but did not improve cardiovascular outcomes or kidney function, and was associated with higher all-cause mortality.
The risk of developing myopathy and rhabdomyolysis is increased in patients receiving niacin (particularly at antilipemic dosages [exceeding 1 g daily]) concomitantly with statins. ... Myopathy or rhabdomyolysis has occurred in some patients receiving certain statins concomitantly with antilipemic dosages of niacin. However, some manufacturers state that no cases of rhabdomyolysis were reported in 124 patients receiving extended-release niacin (Niaspan) concomitantly with various statins; rhabdomyolysis also was not reported in 1079 patients receiving extended-release niacin in fixed combination with lovastatin (Advicor) for up to 2 years. Other severe adverse effects, including disturbances in glycemic control requiring hospitalization, development of diabetes mellitus, adverse GI effects, myopathy, gout, rash, skin ulceration, infection, and bleeding, have been reported in patients with established cardiovascular disease following concomitant use of extended-release niacin with statin-based therapy. ... Therefore, the potential benefits (e.g., further alterations in lipid concentrations) of concomitant use of antilipemic dosages of niacin with statins should be weighed carefully against the possible risks of severe adverse effects, and caution is advised if such concomitant therapy is employed. The manufacturer of atorvastatin states that lower initial and maintenance dosages of this statin should be considered during concomitant therapy with antilipemic dosages of niacin, and patients should be carefully monitored for manifestations of muscle pain, tenderness, or weakness, particularly during the initial months of therapy and following an increase in dosage of either drug. The manufacturers of fluvastatin, pitavastatin, and pravastatin state that dosage reduction of these statins should be considered when used concomitantly with antilipemic dosages of niacin.
Concomitant use of aspirin may decrease the metabolic clearance of niacin; the clinical relevance of this interaction has not been fully elucidated.
Niacin reportedly potentiates the hypotensive effects of ganglionic blocking and vasoactive drugs, resulting in postural hypotension.
For more Interactions (Complete) data for Nicotinic acid (25 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.
Nonhygroscopic and stable in air.

Dates

Modify: 2023-08-15
Mularski RA, Grazer RE, Santoni L, Strother JS, Bizovi KE: Treatment advice on the internet leads to a life-threatening adverse reaction: hypotension associated with Niacin overdose. Clin Toxicol (Phila). 2006;44(1):81-4. [PMID:16496499]
Reiche I, Westphal S, Martens-Lobenhoffer J, Troger U, Luley C, Bode-Boger SM: Pharmacokinetics and dose recommendations of Niaspan(R) in chronic kidney disease and dialysis patients. Nephrol Dial Transplant. 2011 Jan;26(1):276-82. doi: 10.1093/ndt/gfq344. Epub 2010 Jun 17. [PMID:20562093]
Kamanna VS, Kashyap ML: Mechanism of action of niacin. Am J Cardiol. 2008 Apr 17;101(8A):20B-26B. doi: 10.1016/j.amjcard.2008.02.029. [PMID:18375237]
Taguchi K, Fukusaki E, Bamba T: Determination of niacin and its metabolites using supercritical fluid chromatography coupled to tandem mass spectrometry. Mass Spectrom (Tokyo). 2014;3(1):A0029. doi: 10.5702/massspectrometry.A0029. Epub 2014 Aug 1. [PMID:25386386]
Menon RM, Adams MH, Gonzalez MA, Tolbert DS, Leu JH, Cefali EA: Plasma and urine pharmacokinetics of niacin and its metabolites from an extended-release niacin formulation. Int J Clin Pharmacol Ther. 2007 Aug;45(8):448-54. doi: 10.5414/cpp45448. [PMID:17725178]
FDA Approved Drug Products: Niacin Film Coated Extended Release Tablets
FDA Approved Drug Products: Niacin Oral Tablet
FDA Approved Drug Products: M.V.I. Pediatric Multivitamin Intravenous Injection
FDA Approved Drug Products: Infuvite Pediatric Multivitamin Intravenous Injection
FDA Approved Drug Products: Infuvite Adult Multivitamin Intravenous Injection
FDA Approved Drug Products: M.V.I. Adult Multivitamin Intravenous Injection
Jubilant Life Sciences: Niacin MSDS
Feng et al. Light-Activated Chemical Probing of Nucleobase Solvent Accessibility Inside Cells. Nature Chemical Biology, doi: 10.1038/nchembio.2548, published online 15 January 2018
Itoh et al. Reconstitution of a fungal meroterpenoid biosynthesis reveals the involvement of a novel family of terpene cyclases. Nature Chemistry, doi: 10.1038/nchem.764, published online 1 August 2010 http://www.nature.com/nchem

Explore Compound Types